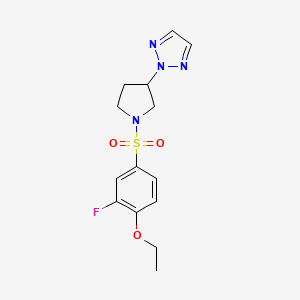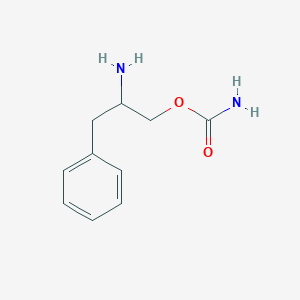
3-(benzyloxy)-N-(2-(cyclohex-1-en-1-yl)ethyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(benzyloxy)-N-(2-(cyclohex-1-en-1-yl)ethyl)isoxazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound belongs to the isoxazole class of compounds and has a unique structure that makes it a promising candidate for drug development.
Scientific Research Applications
Anticonvulsant Activity
Research has explored the anticonvulsant properties of related isoxazole derivatives, focusing on their potency against maximal electroshock (MES) seizures. Some compounds in this category have shown significant protective indices, indicating a potential role in seizure management. Notably, these studies did not find the expected mechanisms like sodium channel binding or efficacy against other convulsant agents, suggesting an unknown mechanism of action (Eddington et al., 2002).
Synthesis and Chemical Transformations
The synthesis of isoxazole derivatives, including those with cyclohexyl and ribofuranosyl groups, is a significant area of study. These syntheses often involve complex reactions, such as converting nitromethyloximes into the isoxazole compounds, indicating the chemical versatility and potential for creating diverse derivatives (Deceuninck et al., 1980).
Antimicrobial and Antioxidant Activities
Research on benzimidazole derivatives, which include isoxazole compounds, has demonstrated promising antimicrobial and antioxidant activities. This suggests the potential utility of these compounds in developing new antimicrobial agents. Some compounds in this category have shown notable efficacy against various microorganisms and possess radical scavenging and ferrous ion chelating activities (Sindhe et al., 2016).
Potential in Cancer Research
Some isoxazole derivatives have been investigated for their potential use in cancer treatment. For example, the synthesis of new pyrazole- and tetrazole-related C-nucleosides with modified sugar moieties has been explored, with some compounds showing moderate inhibitory effects on tumor cell lines, indicating their potential application in cancer research (Popsavin et al., 2002).
Molecular Transformations and Catalysis
Research has delved into the transformation of arylcarboxamides into various other compounds, demonstrating the potential of isoxazole derivatives in synthetic chemistry and catalysis. These transformations are significant for developing new chemical entities and understanding reaction mechanisms (Prek et al., 2017).
Neuropharmacological Potential
The study of certain isoxazole derivatives has revealed insights into their anticonvulsant activity and toxicity, contributing to a better understanding of their neuropharmacological properties. This research is crucial for developing new neurotherapeutic agents (Jackson et al., 2012).
Exploring Novel Synthetic Pathways
The reaction of benzamide oxime with various reagents to produce different isoxazole derivatives illustrates the diverse synthetic pathways available for these compounds. These studies expand the toolbox of synthetic chemistry, offering new methods for creating complex molecules (Kawashima & Tabei, 1986).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-phenylmethoxy-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-19(20-12-11-15-7-3-1-4-8-15)17-13-18(21-24-17)23-14-16-9-5-2-6-10-16/h2,5-7,9-10,13H,1,3-4,8,11-12,14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPAHZXQEZIMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC(=NO2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzyloxy)-N-(2-(cyclohex-1-en-1-yl)ethyl)isoxazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-trimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2426163.png)

![2-(4-Fluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2426167.png)

![4-tert-butyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2426169.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2426170.png)
![[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-2-yl]methanamine;hydrochloride](/img/structure/B2426171.png)
![1-(3-chloro-4-fluorophenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2426173.png)
![6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2426174.png)
![N'-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-N,N-dipropylbutanediamide](/img/structure/B2426175.png)
![tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)(methyl)carbamate](/img/structure/B2426181.png)
![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid;hydrochloride](/img/structure/B2426182.png)

